molecular formula C6H11NO B1396095 6-Oxa-1-azaspiro[3.4]octane CAS No. 71850-23-2

6-Oxa-1-azaspiro[3.4]octane

Cat. No. B1396095
CAS RN: 71850-23-2
M. Wt: 113.16 g/mol
InChI Key: LZBXQNDOVHLCOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Oxa-1-azaspiro[3.4]octane involves the use of column chromatography . The residue obtained from the combined filtrate and washings is purified to afford the compound .


Molecular Structure Analysis

The molecular formula of 6-Oxa-1-azaspiro[3.4]octane is C6H11NO . Its molecular weight is 113.16 . The InChI code is 1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2 .


Chemical Reactions Analysis

6-Oxa-1-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .


Physical And Chemical Properties Analysis

6-Oxa-1-azaspiro[3.4]octane is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Use as a Pharmaceutical Intermediate

  • Scientific Field : Synthetic Chemistry
  • Application Summary : 6-Oxa-1-azaspiro[3.4]octane is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is then consumed by subsequent reactions.
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the exact procedures are not provided in the available resources .
  • Results or Outcomes : The outcome of using 6-Oxa-1-azaspiro[3.4]octane as an intermediate would be the production of the desired end product. The efficiency and yield would depend on the specific synthesis pathway .

Preparation of Azaspirocycle or Azetidine Substituted 4-Anilinoquinazoline Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 6-Oxa-1-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the exact procedures are not provided in the available resources .
  • Results or Outcomes : The outcome of this application is the production of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives. These compounds have shown to inhibit EGFR, which could have potential applications in cancer treatment .

Safety And Hazards

6-Oxa-1-azaspiro[3.4]octane is considered hazardous. It is harmful if swallowed or in contact with skin . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

7-oxa-1-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-7-6(1)2-4-8-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBXQNDOVHLCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717314
Record name 6-Oxa-1-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-1-azaspiro[3.4]octane

CAS RN

71850-23-2
Record name 6-Oxa-1-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
2
Citations
EM Carreira, TC Fessard - Chemical reviews, 2014 - ACS Publications
Four-membered rings are witnessing significant prominence in medicinal chemistry discovery programs. For example, a search of the chemical databases shows exponential increase …
Number of citations: 500 pubs.acs.org
H Takiguchi, A Higashi, T Watanabe… - … Process Research & …, 2021 - ACS Publications
Herein is reported the nine-step commercial synthesis of delgocitinib, a Janus kinase inhibitor approved for the treatment of atopic dermatitis in 2020. Its chiral spirodiamine core was …
Number of citations: 7 pubs.acs.org

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